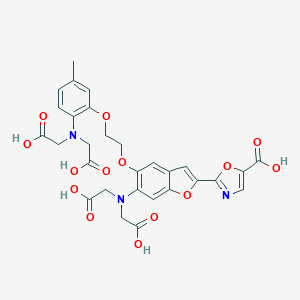
Fura-2
Vue d'ensemble
Description
Enzymatic Synthesis of Biobased Polyesters
The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters using Candida antarctica Lipase B (CALB) has been explored to produce novel biobased furan polyesters. These polyesters exhibit molecular weights around 2000 g/mol and their chemical structures and physical properties have been fully characterized. The study also examines the impact of methylene units in the dicarboxylic segments on the physical properties of these polyesters .
Synthesis of Substituted Furans
A mild and efficient method for synthesizing 2-monosubstituted and 2,5-disubstituted furans has been developed through the CuI-catalyzed cycloisomerization of alkynyl ketones. This method allows for the synthesis of furans with both acid- and base-labile groups and proposes a plausible mechanism for the transformation .
Trisubstituted Furans from Epoxypropargyl Esters
A two-step one-pot synthesis approach has been described for creating 2,3,5-trisubstituted furans from epoxypropargyl esters. This involves a SmI2-promoted reduction-elimination and a Pd(II)-catalyzed cycloisomerization, allowing for the introduction of branched substituents at C-5 of the furan ring .
Furo[3,2-c]chromen-4-ones Synthesis
A four-component reaction has been utilized to synthesize 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate. This method involves a sequence of reactions including Michael addition and dehydration, yielding biologically relevant structures .
This compound for Estimating Ca Buffers and Ca Fluxes
This compound is a divalent metal ion chelator that changes its fluorescence properties upon complexation with calcium ions. It is used to estimate endogenous Ca buffers and measure Ca fluxes across membranes. The paper discusses the theoretical and methodological considerations for using this compound in such applications .
Highly Substituted Furans Synthesis
The synthesis of highly substituted furans has been achieved through the reaction of 2-(1-alkynyl)-2-alken-1-ones with various nucleophiles, catalyzed by AuCl(3). This method operates under mild conditions and yields good to excellent results .
Myoplasmic Binding of this compound
The binding of this compound by intracellular constituents has been studied, revealing that a significant portion of this compound molecules in myoplasm are protein-bound. This binding alters many properties of the dye, including its dissociation constant for Ca2+ .
Assessment of this compound for Cytosolic Free Calcium Measurements
This compound is widely used to monitor cytosolic free calcium in living cells, but it has limitations. These include incomplete hydrolysis of ester bonds, sequestration in non-cytoplasmic compartments, and dye loss. The paper discusses solutions to these problems, such as using this compound pentapotassium salt and adjusting experimental conditions .
Catalytic Synthesis of 2,5-Furandicarboxylic Acid
The catalytic synthesis of 2,5-furandicarboxylic acid (FDCA) from renewable biomass is highlighted as a sustainable alternative to petrochemical-derived terephthalic acid. The review covers methods for synthesizing FDCA from HMF oxidation or directly from carbohydrates, focusing on catalytic systems, mechanistic insights, and catalyst stability .
Applications De Recherche Scientifique
Mesure du calcium intracellulaire
Fura-2 est un colorant indicateur ratiométrique et sensible pour la mesure du calcium intracellulaire . Il permet des mesures précises de la concentration intracellulaire de Ca2+ . Cette propriété permet la mesure de [Ca2+] indépendamment de la concentration intracellulaire du colorant en utilisant le rapport des intensités de fluorescence mesurées à deux longueurs d'onde .
Lecture ratiométrique
La lecture ratiométrique de this compound minimise les effets du photoblanchiment, des fuites, du chargement inégal et des épaisseurs cellulaires variables dans les populations mixtes, offrant des résultats plus robustes et reproductibles . Cela le rend particulièrement bien adapté à la microscopie d'imagerie à rapport .
Mesure de fluorescence à long terme
Les mesures de la fluorescence de this compound peuvent généralement être effectuées sur une période d'une heure sans perte significative de fluorescence résultant de fuites ou de blanchiment . Cela le rend adapté aux études à long terme.
Mesures à faible concentration
this compound est suffisamment lumineux pour permettre des mesures à des concentrations intracellulaires de colorant peu susceptibles de provoquer une mise en tampon ou un amortissement significatif des transitoires de Ca2+ . Cela permet des mesures précises même à faibles concentrations.
Utilisation dans différents types de cellules
Depuis son introduction en 1985, this compound a été cité dans des milliers d'articles qui décrivent ses applications dans une grande variété de cellules . Cela montre sa polyvalence et sa large applicabilité dans différents contextes de recherche.
Utilisation dans les cellules osseuses
this compound a été utilisé dans des travaux avec des cellules osseuses, y compris les problèmes d'étalonnage, de chargement du colorant dans les cellules et de perte de colorant des cellules
Mécanisme D'action
Target of Action
Fura-2 is a high-affinity, ratiometric fluorescent dye that primarily targets intracellular calcium ions (Ca²+) . The role of these calcium ions is crucial in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Mode of Action
This compound operates by binding to calcium ions, which results in a change in its fluorescence properties . This dye is excited at 340 nm and 380 nm of light, and the ratio of the emissions at these wavelengths is directly related to the amount of intracellular calcium . Regardless of the presence of calcium, this compound emits at 510 nm of light .
Biochemical Pathways
The interaction of this compound with calcium ions plays a significant role in the regulation of various biochemical pathways. Calcium homeostasis is pivotal in maintaining cell growth and function, and many heart diseases are related to abnormalities in calcium mobilization and extrusion . This compound has been used successfully to estimate intracellular free calcium levels and the mechanisms of calcium movements in living cells .
Pharmacokinetics
This compound, in its acetoxymethyl ester form (this compound AM), is membrane-permeable, allowing for noninvasive intracellular loading . Once inside the cell, cellular esterases remove the acetoxymethyl group, converting this compound AM to this compound . This process enhances the bioavailability of this compound, enabling it to interact with intracellular calcium ions effectively .
Result of Action
The binding of this compound to calcium ions allows for accurate measurement of intracellular calcium concentrations . This interaction results in changes in the fluorescence properties of this compound, which can be detected and quantified. This provides valuable information about calcium homeostasis within the cell and can be used to study the pathophysiology and pharmacology of calcium movements .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, heavy metals can quench this compound fluorescence . Additionally, shifts in the absorption and emission spectra, as well as the affinity for calcium of this compound, can occur as a function of polarity, viscosity, ionic strength, or temperature of the probe environment . Therefore, careful consideration of these factors is essential for accurate and reliable measurements.
Safety and Hazards
Propriétés
IUPAC Name |
2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O14/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHXZQPUBCBNIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242203 | |
| Record name | Fura-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96314-98-6 | |
| Record name | 2-[6-[Bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-2-benzofuranyl]-5-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96314-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fura-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096314986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fura-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURA-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSN3DL106G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





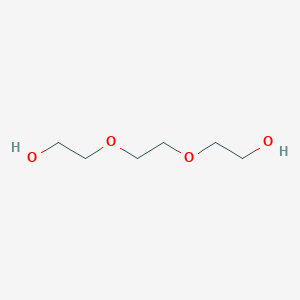

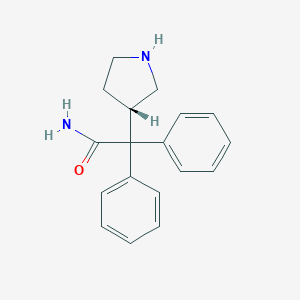


![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)
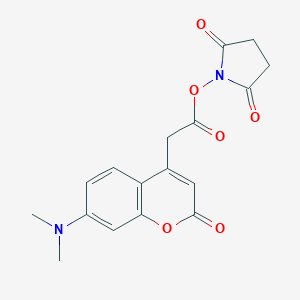

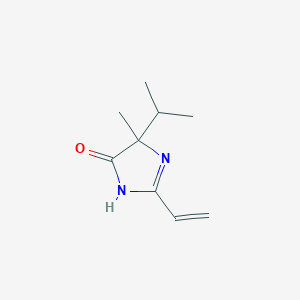

![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)
![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)